![molecular formula C18H19F3N2O2 B2504024 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1797879-01-6](/img/structure/B2504024.png)
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Description
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as MTU or TFMU, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a urea derivative that has shown promising results in scientific research as a potential therapeutic agent for various diseases.
Scientific Research Applications
Directed Lithiation
- Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate involves a process where these compounds are doubly lithiated at low temperatures with n-BuLi in anhydrous THF. This leads to the production of dilithium reagents that, when reacted with various electrophiles, yield high yields of substituted products. This has potential applications in synthetic chemistry for the production of various organic compounds (Smith, El‐Hiti, & Alshammari, 2013).
In Vitro Inhibition for Anti-Cancer Applications
- Certain N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, which reduces the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibits cancer cell proliferation. Optimization of these compounds to improve solubility while maintaining biological activity has led to the development of non-symmetrical hybrid ureas. These compounds show promise as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Enzyme Inhibition Properties
- Certain cyclic urea derivatives have been synthesized and tested for their inhibition of carbonic anhydrase (CA) isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. They have demonstrated effective inhibition profiles, suggesting potential applications in therapeutic treatments for conditions involving these enzymes (Sujayev et al., 2016).
properties
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-12-6-3-4-9-15(12)16(25-2)11-22-17(24)23-14-8-5-7-13(10-14)18(19,20)21/h3-10,16H,11H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJGBIHZBWSUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea |
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